3,17-Dihydroxy-5-estrene
Overview
Description
3,17-Dihydroxy-5-estrene is a steroidal compound with the molecular formula C18H28O2 and a molecular weight of 276.4137 g/mol . It is characterized by its two hydroxyl groups located at the 3rd and 17th positions on the steroid backbone. This compound is also known by its systematic name, estr-5(10)-ene-3,17-diol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,17-Dihydroxy-5-estrene typically involves the reduction of estrone or estradiol. The reduction process can be carried out using various reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions . The reaction is usually performed in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound involves large-scale reduction processes, often utilizing catalytic hydrogenation techniques. The use of palladium or platinum catalysts in the presence of hydrogen gas is common in these methods .
Chemical Reactions Analysis
Types of Reactions: 3,17-Dihydroxy-5-estrene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can convert the compound into more saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various alkylating or acylating agents
Major Products Formed:
Oxidation: Formation of ketones at the 3rd and 17th positions
Reduction: Formation of more saturated steroidal derivatives
Substitution: Formation of alkylated or acylated derivatives
Scientific Research Applications
3,17-Dihydroxy-5-estrene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its role in cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and other medical treatments.
Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3,17-Dihydroxy-5-estrene involves its interaction with steroid hormone receptors. It binds to estrogen receptors, modulating gene expression and influencing various physiological processes. The compound’s effects are mediated through the activation of specific signaling pathways, leading to changes in cellular function and behavior .
Comparison with Similar Compounds
- Estrone
- Estradiol
- Estriol
Comparison: 3,17-Dihydroxy-5-estrene is unique due to its specific hydroxylation pattern at the 3rd and 17th positions, which distinguishes it from other similar compounds like estrone (which has a ketone group at the 17th position) and estradiol (which has hydroxyl groups at both the 3rd and 17th positions but differs in the saturation of the steroid backbone) .
Properties
IUPAC Name |
(3S,8R,9S,13S,14S,17S)-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h12,14-17,19-20H,2-10H2,1H3/t12-,14+,15+,16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHQSODTBQCZDA-MACGOEAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3CCC(C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3CC[C@@H](C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001311177 | |
Record name | 5(10)-Estren-3.beta.,17.beta.-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001311177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4993-32-2, 96744-97-7 | |
Record name | Estr-5(10)-ene-3β,17β-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4993-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Estr-5(10)-ene-3,17-beta-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004993322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,17-Dihydroxy-5-estrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096744977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5(10)-Estren-3.beta.,17.beta.-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001311177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,17-DIHYDROXY-5-ESTRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4287V1Q45G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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